1-[5-(4-METHOXYPHENYL)-3-(3-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE
Overview
Description
1-[5-(4-METHOXYPHENYL)-3-(3-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE is a compound belonging to the class of pyrazoles, which are known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of a methoxyphenyl group, a nitrophenyl group, and a pyrazole ring, making it a unique and interesting molecule for scientific research.
Preparation Methods
The synthesis of 1-[5-(4-METHOXYPHENYL)-3-(3-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free, making it environmentally friendly .
In industrial production, the synthesis may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
1-[5-(4-METHOXYPHENYL)-3-(3-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and nitro groups, using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
1-[5-(4-METHOXYPHENYL)-3-(3-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[5-(4-METHOXYPHENYL)-3-(3-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or bind to specific receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-[5-(4-METHOXYPHENYL)-3-(3-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE can be compared with other similar compounds, such as:
1,3,5-trisubstituted-1H-pyrazoles: These compounds share a similar pyrazole core but differ in the substituents attached to the ring.
1,3,4-thiadiazole derivatives: These compounds have a different core structure but exhibit similar biological activities and applications.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[3-(4-methoxyphenyl)-5-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-12(22)20-18(13-6-8-16(25-2)9-7-13)11-17(19-20)14-4-3-5-15(10-14)21(23)24/h3-10,18H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJRNFKLYYMVAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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